molecular formula C19H19N5O2 B2514168 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1797712-66-3

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2514168
CAS No.: 1797712-66-3
M. Wt: 349.394
InChI Key: MLUPKDZVAGWELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic dihydropyrido-pyrimidinyl scaffold fused to a pyrazole moiety substituted with a 3-methoxyphenyl group. The methanone linker bridges these heterocyclic systems, creating a planar structure conducive to interactions with biological targets or materials.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-23-18(9-17(22-23)13-4-3-5-15(8-13)26-2)19(25)24-7-6-16-14(11-24)10-20-12-21-16/h3-5,8-10,12H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUPKDZVAGWELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves several key steps:

  • Preparation of the pyrido[4,3-d]pyrimidine core: : This can be achieved through condensation reactions involving suitable precursors like aminopyridines and formamidine derivatives.

  • Formation of the pyrazole moiety: : The methanone attachment can be synthesized via cyclization reactions of suitable hydrazines with diketones.

  • Coupling of the fragments: : The final step involves coupling the 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl moiety with the dihydropyrido[4,3-d]pyrimidin-6(5H)-yl core through a condensation reaction, often facilitated by catalytic agents like palladium on carbon.

Industrial Production Methods

In an industrial setting, this compound may be synthesized through automated reactors employing optimized temperature and pressure conditions. This ensures higher yield and purity while reducing production costs. Solvent choices and the incorporation of green chemistry principles are vital to making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the methoxyphenyl and pyrazole moieties.

  • Reduction: : Selective reduction can be applied to the dihydropyrido[4,3-d]pyrimidine ring, depending on the reaction conditions.

  • Substitution: : The methoxy group on the phenyl ring allows for nucleophilic aromatic substitution reactions, providing a pathway for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Hydrogenation with palladium catalysts or reduction with lithium aluminum hydride.

  • Substitution: : Nucleophiles such as sodium methoxide or amines under mild conditions.

Major Products

The reactions yield various derivatives, expanding the compound's utility in different scientific applications. For instance, oxidation products could have altered electronic properties, whereas substitution reactions enable the attachment of diverse functional groups.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : This compound serves as a building block for synthesizing more complex molecules.

  • Catalysis: : Modified versions may act as ligands in catalytic cycles.

Biology

  • Enzyme Inhibition: : The structure suggests potential inhibitory activity against certain enzymes, making it a candidate for drug development.

Medicine

    Industry

    • Material Science:

    Mechanism of Action

    The compound's mechanism of action hinges on its ability to interact with molecular targets such as enzymes or receptors. The presence of the pyrazole and pyrimidine moieties suggests it can fit into active sites, either inhibiting or modulating enzyme activity. This binding can alter biochemical pathways, leading to therapeutic effects or changes in cellular functions.

    Comparison with Similar Compounds

    Research Implications and Gaps

    • Further studies could explore anticancer or antimicrobial activity, leveraging structural insights .
    • Material Science : The dihydro-pyrido-pyrimidine core’s electronic properties may suit applications in optoelectronics or catalysis, areas underexplored in the evidence .

    Biological Activity

    The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of the compound can be represented as follows:

    • Molecular Formula : C₁₈H₁₈N₄O
    • Molecular Weight : 306.37 g/mol

    Structural Features

    The compound features a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of methoxy and pyrazole substituents enhances its pharmacological properties.

    Research indicates that compounds with a pyrido[4,3-d]pyrimidine scaffold often exhibit significant biological activity through various mechanisms:

    • Inhibition of Kinase Activity : Many derivatives of pyrido[4,3-d]pyrimidines have been shown to inhibit tyrosine kinases, which are crucial in cell signaling and cancer progression. For instance, studies have demonstrated that similar compounds effectively inhibit the epidermal growth factor receptor (EGFR) and other related kinases, leading to reduced cancer cell proliferation .
    • Antioxidant Properties : The compound has shown promising antioxidant effects as measured by DPPH inhibition assays, indicating its potential in mitigating oxidative stress-related diseases .
    • Anticancer Activity : Several studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and H460 (non-small cell lung cancer). For example, one study found IC50 values ranging from 5.67 µM to 14.8 nM for different derivatives against these cell lines .

    Case Studies

    • EGFR Inhibition Study : A series of pyrido[4,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit EGFR. Compound 1 demonstrated the highest potency with an IC50 of 14.8 nM against EGFR, showcasing the effectiveness of structural modifications on biological activity .
    • Cytotoxicity Assessment : In vitro studies on various derivatives revealed significant cytotoxicity against multiple cancer cell lines. For instance, derivative 9 exhibited an IC50 value of 7.48 nM against HT29 cells, highlighting its potential as an anticancer agent .

    Data Table: Biological Activity Summary

    CompoundTargetIC50 (nM)Cell Line
    Compound 1EGFR14.8A549
    Compound 9EGFR7.48HT29
    Compound 5EGFR12H1975
    Compound 6CDK24.62HT29

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.